Nelfinavir
Nelfinavir
Nelfinavir is an aryl sulfide that is used (as its mesylate salt) for treatment of HIV and also exhibits some anticancer properties. It has a role as a HIV protease inhibitor and an antineoplastic agent. It is a member of benzamides, a member of phenols, an aryl sulfide, a secondary alcohol, a tertiary amino compound and an organic heterobicyclic compound. It is a conjugate base of a nelfinavir(1+).
Nelfinavir is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Nelfinavir is a Protease Inhibitor. The mechanism of action of nelfinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.
See also: Nelfinavir Mesylate (has salt form).
Nelfinavir is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Nelfinavir is a Protease Inhibitor. The mechanism of action of nelfinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.
See also: Nelfinavir Mesylate (has salt form).
Brand Name:
Vulcanchem
CAS No.:
159989-64-7
VCID:
VC0003286
InChI:
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1
SMILES:
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O
Molecular Formula:
C32H45N3O4S
Molecular Weight:
567.8 g/mol
Nelfinavir
CAS No.: 159989-64-7
VCID: VC0003286
Molecular Formula: C32H45N3O4S
Molecular Weight: 567.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Nelfinavir is an aryl sulfide that is used (as its mesylate salt) for treatment of HIV and also exhibits some anticancer properties. It has a role as a HIV protease inhibitor and an antineoplastic agent. It is a member of benzamides, a member of phenols, an aryl sulfide, a secondary alcohol, a tertiary amino compound and an organic heterobicyclic compound. It is a conjugate base of a nelfinavir(1+). Nelfinavir is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. Nelfinavir is a Protease Inhibitor. The mechanism of action of nelfinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor. Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2. A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. See also: Nelfinavir Mesylate (has salt form). |
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CAS No. | 159989-64-7 |
Product Name | Nelfinavir |
Molecular Formula | C32H45N3O4S |
Molecular Weight | 567.8 g/mol |
IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
Standard InChI | InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 |
Standard InChIKey | QAGYKUNXZHXKMR-HKWSIXNMSA-N |
Isomeric SMILES | CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Canonical SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Colorform | White to off-white amorphous powde |
Melting Point | 349.84 °C |
Physical Description | Solid |
Related CAS | 159989-65-8 (monomethane sulfonate (salt)) |
Solubility | Slightly soluble 1.91e-03 g/L |
Synonyms | AG 1343 AG-1343 AG1343 Mesylate, Nelfinavir Monomethane Sulfonate, Nelfinavir Nelfinavir Nelfinavir Mesylate Nelfinavir Monomethane Sulfonate Sulfonate, Nelfinavir Monomethane Viracept |
Reference | [1]. Mondal D, et al. Nelfinavir suppresses insulin signaling and nitric oxide production by human aortic endothelial cells: protective effects of thiazolidinediones. Ochsner J. 2013 Spring;13(1):76-90. [2]. Kaldor SW, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997 Nov 21;40(24):3979-85. |
PubChem Compound | 64143 |
Last Modified | Sep 13 2023 |
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